[(3-Fluorophenyl)methyl](3-methylpentan-2-yl)amine
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Overview
Description
(3-Fluorophenyl)methylamine is an organic compound with the molecular formula C13H20FN It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the 3-position and the amine group is attached to a 3-methylpentan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with 3-methylpentan-2-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Fluorophenyl)methylamine may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(3-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: The parent compound without the fluorine substitution.
(3-Fluorophenyl)methylamine: Lacks the 3-methylpentan-2-yl chain.
(3-Methylpentan-2-yl)amine: Lacks the 3-fluorophenyl group.
Uniqueness
(3-Fluorophenyl)methylamine is unique due to the presence of both the fluorine-substituted benzyl group and the 3-methylpentan-2-yl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-4-10(2)11(3)15-9-12-6-5-7-13(14)8-12/h5-8,10-11,15H,4,9H2,1-3H3 |
InChI Key |
JLRCSAAYPYBGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
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